molecular formula C21H19N4NaO5S B12770457 Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt CAS No. 75198-94-6

Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt

Cat. No.: B12770457
CAS No.: 75198-94-6
M. Wt: 462.5 g/mol
InChI Key: DLXRDLLGTPUYHV-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of azo groups, which are functional groups with the general formula R-N=N-R’. These groups are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes a benzenesulfonic acid moiety, which enhances its solubility in water due to the presence of the sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-methoxy-2-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-methoxybenzenesulfonic acid, under alkaline conditions to form the azo compound.

    Sulfonation: The final step involves sulfonation, where the azo compound is treated with sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, allowing it to be used in aqueous environments. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxy-3-methylphenylboronic acid

Uniqueness

Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its dual azo groups and the presence of both methoxy and sulfonic acid functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

75198-94-6

Molecular Formula

C21H19N4NaO5S

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;4-methoxy-3-[[4-[(4-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H20N4O5S.Na/c1-14-12-17(29-2)8-10-19(14)24-22-15-4-6-16(7-5-15)23-25-20-13-18(31(26,27)28)9-11-21(20)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1

InChI Key

DLXRDLLGTPUYHV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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